![molecular formula C9H8F3N3S B1479855 2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile CAS No. 2098140-55-5](/img/structure/B1479855.png)
2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile
Overview
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They are used as building blocks in the synthesis of various bioactive chemicals and have applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For example, 3-(Trifluoromethyl)pyrazoles undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles .Molecular Structure Analysis
The pyrazole ring is a five-membered structure with two adjacent nitrogen atoms and three carbon atoms . The exact structure of your specific compound would depend on the positions and orientations of the additional groups attached to the pyrazole ring.Chemical Reactions Analysis
Pyrazoles can undergo various chemical reactions. For instance, they can participate in the synthesis of disubstituted pyrimidines . The specific reactions that “2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile” can undergo would depend on its exact structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrazole derivative would depend on its exact structure. For example, 3-(Trifluoromethyl)pyrazole has a boiling point of 70°C/2mmHg and a melting point of 45-47°C .Mechanism of Action
Target of Action
Compounds with similar structures have been used in the extraction of metal ions .
Mode of Action
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The presence of a trifluoromethyl group can influence the reactivity of the compound .
Biochemical Pathways
Compounds with similar structures have been involved in the synthesis of more complex heterocyclic systems with relevance in the pharmaceutical field .
Result of Action
The trifluoromethyl group is known to alter the chemical, physical, and biological properties of organic compounds, often improving their pharmacological properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-(trifluoromethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-1-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3S/c10-9(11,12)8-6-5-16-4-1-7(6)15(14-8)3-2-13/h1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZXZSCTMVFQHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1N(N=C2C(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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